REACTION_CXSMILES
|
[K].[CH:2]([O:5][C:6]1[N:11]=[C:10]([OH:12])[CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[N:7]=1)([CH3:4])[CH3:3].[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31]Br)[C:21]([O:23][CH3:24])=[O:22].C(OCC)(=O)C>CCCCCCCC>[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][O:12][C:10]1[CH:9]=[C:8]([C:13]([F:15])([F:16])[F:14])[N:7]=[C:6]([O:5][CH:2]([CH3:4])[CH3:3])[N:11]=1)[C:21]([O:23][CH3:24])=[O:22] |^1:0|
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was reacted
|
Type
|
FILTRATION
|
Details
|
insoluble matter was filtrated
|
Type
|
CUSTOM
|
Details
|
The precipitate separated by filtration
|
Type
|
WASH
|
Details
|
was washed with 20 ml of etyl acetate
|
Type
|
WASH
|
Details
|
A mixed solution of the obtained filtrate and washing
|
Name
|
|
Type
|
|
Smiles
|
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[K].[CH:2]([O:5][C:6]1[N:11]=[C:10]([OH:12])[CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[N:7]=1)([CH3:4])[CH3:3].[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31]Br)[C:21]([O:23][CH3:24])=[O:22].C(OCC)(=O)C>CCCCCCCC>[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][O:12][C:10]1[CH:9]=[C:8]([C:13]([F:15])([F:16])[F:14])[N:7]=[C:6]([O:5][CH:2]([CH3:4])[CH3:3])[N:11]=1)[C:21]([O:23][CH3:24])=[O:22] |^1:0|
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was reacted
|
Type
|
FILTRATION
|
Details
|
insoluble matter was filtrated
|
Type
|
CUSTOM
|
Details
|
The precipitate separated by filtration
|
Type
|
WASH
|
Details
|
was washed with 20 ml of etyl acetate
|
Type
|
WASH
|
Details
|
A mixed solution of the obtained filtrate and washing
|
Name
|
|
Type
|
|
Smiles
|
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |